Cas no 38768-81-9 (D-Glucose,2,3,4,6-tetrakis-O-(phenylmethyl)-)
38768-81-9 structure
Product Name:D-Glucose,2,3,4,6-tetrakis-O-(phenylmethyl)-
Numéro CAS:38768-81-9
Le MF:C34H36O6
Mégawatts:540.646050453186
CID:296859
Update Time:2024-01-27
D-Glucose,2,3,4,6-tetrakis-O-(phenylmethyl)- Propriétés chimiques et physiques
Nom et identifiant
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- D-Glucose,2,3,4,6-tetrakis-O-(phenylmethyl)-
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-glucose
- 2,3,4,6-Tetra-O-benzylglucose
- D-Glucose,2,3,4,6-tetra-O-benzyl- (6CI,7CI)
- D-Glucose, 2,3,4,6-tetrakis-O-(phenylmethyl)-
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- Piscine à noyau: 1S/C34H36O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-21,31-34,36H,22-26H2/t31-,32+,33-,34-/m1/s1
- La clé Inchi: OUHUDRYCYOSXDI-KMKAFXEASA-N
- Sourire: O=C[C@@H]([C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Propriétés expérimentales
- Dense: 1.179±0.06 g/cm3(Predicted)
- Point de fusion: 151-152 °C
- Point d'ébullition: 689.6±55.0 °C(Predicted)
- Le PKA: 13.33±0.20(Predicted)
D-Glucose,2,3,4,6-tetrakis-O-(phenylmethyl)- Littérature connexe
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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